Tetradecyltrichlorosilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136541. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trichloro(tetradecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17/h2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMVYGAHBSNGHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885033 | |

| Record name | Silane, trichlorotetradecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18402-22-7 | |

| Record name | Trichlorotetradecylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18402-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlorotetradecylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018402227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecyltrichlorosilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, trichlorotetradecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trichlorotetradecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trichloro(tetradecyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.203.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trichlorotetradecylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YST9DRT2MD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tetradecyltrichlorosilane chemical properties and structure

An In-depth Technical Guide to Tetradecyltrichlorosilane: Chemical Properties, Structure, and Applications

Introduction

This compound (TDCS) is an organosilane compound with the chemical formula C14H29Cl3Si. It is a versatile surface modifying agent widely utilized by researchers and scientists in various fields, including materials science, nanotechnology, and drug development.[1] Its defining characteristic is its ability to form self-assembled monolayers (SAMs) on hydroxyl-bearing substrates, thereby altering surface properties such as hydrophobicity.[2] This guide provides a comprehensive overview of the chemical properties, structure, reactivity, and experimental protocols associated with this compound.

Chemical Structure and Identifiers

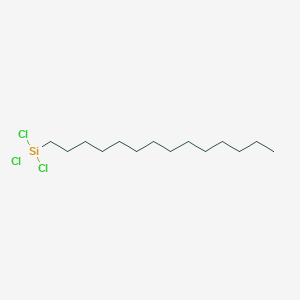

The structure of this compound consists of a long fourteen-carbon alkyl chain (tetradecyl group) attached to a silicon atom which is, in turn, bonded to three chlorine atoms. This bifunctional nature, with a reactive trichlorosilyl headgroup and a hydrophobic alkyl tail, is the basis for its utility in surface modification.[3]

| Identifier | Value | Reference |

| IUPAC Name | trichloro(tetradecyl)silane | [4][5] |

| Synonyms | n-Tetradecyltrichlorosilane, Myristyltrichlorosilane, Trichloromyristylsilane | [1][4][6] |

| CAS Number | 18402-22-7 | [4][6][7] |

| Molecular Formula | C14H29Cl3Si | [4][6][7] |

| Molecular Weight | 331.82 g/mol | [1][7][8] |

| SMILES | CCCCCCCCCCCCCC--INVALID-LINK--(Cl)Cl | [4][5] |

| InChI Key | LPMVYGAHBSNGHP-UHFFFAOYSA-N | [4][5] |

| InChI | InChI=1S/C14H29Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16,17)/h2-14H2,1H3 | [5][6] |

Physicochemical Properties

This compound is a transparent to colorless liquid that is sensitive to moisture.[1][4][7] Its physical and chemical properties are summarized in the table below. Note that some reported values, particularly the boiling point, vary depending on the measurement conditions (e.g., pressure).

| Property | Value | Reference |

| Appearance | Transparent liquid | [4] |

| Boiling Point | 315.8°C at 760 mmHg 155 °C 155-157°C at 3mm | [4][6] [1][7] [1][7] |

| Density | 1.00 g/cm³ 1.006 g/cm³ | [1][7] [6] |

| Refractive Index | 1.4565 1.459 | [1][7] [6] |

| Flash Point | 156.5°C 155-157°C at 3mm | [4][6] [1][7] |

| Vapor Pressure | 0.000794 mmHg at 25°C | [1][6] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [7][8] |

Reactivity and Chemical Pathways

The primary chemical reactivity of this compound is centered around the hydrolysis of its silicon-chlorine bonds, followed by a condensation reaction. This two-step process is fundamental to its application in forming stable, covalently bonded surface coatings.[3][9]

Hydrolysis: In the presence of water, which can be atmospheric moisture or water adsorbed on a substrate surface, the three chloro groups are sequentially replaced by hydroxyl groups (–OH), forming a reactive silanetriol intermediate and releasing hydrogen chloride (HCl) as a byproduct.[3][10]

Condensation: The newly formed silanol intermediates are highly reactive and readily condense with hydroxyl groups on a substrate surface (e.g., Si-OH on a silicon wafer) to form stable siloxane bonds (Si-O-Si).[3] Additionally, adjacent silanol molecules on the surface can condense with each other, creating a cross-linked, polymeric network that enhances the stability and density of the monolayer.[11]

Experimental Protocols

The most common application of this compound is the formation of a hydrophobic self-assembled monolayer (SAM) on a silicon substrate. The following protocols detail the experimental procedure for deposition and characterization.

Protocol for SAM Deposition (Solution Phase)

This protocol describes the formation of a this compound SAM on a silicon substrate. The procedure must be carried out with care, particularly regarding the exclusion of excess moisture to prevent premature polymerization in solution.[2][11]

Materials and Reagents:

-

Silicon wafers (or other hydroxylated substrates)

-

This compound (TDCS)

-

Anhydrous toluene (or hexane)

-

Acetone (reagent grade)

-

Isopropanol (reagent grade)

-

Sulfuric acid (H₂SO₄, 98%)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Deionized (DI) water

-

High-purity nitrogen gas

Experimental Workflow:

Detailed Procedure:

-

Substrate Cleaning:

-

Surface Hydroxylation:

-

Caution: Piranha solution (typically a 3:1 to 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

-

Prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid.

-

Immerse the cleaned substrates in the piranha solution for 10-15 minutes. This step creates a fully hydroxylated surface (Si-OH groups).[2][11]

-

Carefully remove the wafers and rinse them extensively with DI water.

-

Dry the substrates again under a stream of nitrogen gas.[2]

-

-

Silanization:

-

This step should be performed in a glove box or under an inert atmosphere to minimize water contamination.[2][11]

-

Prepare a 1-5 mM solution of this compound in anhydrous toluene.[2][11]

-

Immerse the hydroxylated substrates in the silane solution for 1-2 hours at room temperature.[2][11]

-

After immersion, remove the substrates and rinse with fresh anhydrous toluene, followed by isopropanol, to remove any non-covalently bonded (physisorbed) silane molecules.[2][11]

-

-

Curing and Storage:

-

Dry the coated substrates under a stream of nitrogen gas.

-

Cure the wafers in an oven at 110-120°C for 30-60 minutes to promote the cross-linking of the siloxane network, which enhances the stability of the monolayer.[2][11]

-

Store the modified wafers in a desiccator to protect them from atmospheric moisture and contaminants.[2]

-

Protocol for Surface Characterization

Water Contact Angle (WCA) Goniometry: This technique is used to quantify the hydrophobicity of the modified surface. A successful TDCS coating will result in a high water contact angle.

-

Objective: To measure the static contact angle of a water droplet on the modified surface.

-

Procedure:

-

Place the silane-modified substrate on the sample stage of a contact angle goniometer.

-

Carefully dispense a small droplet (2-5 µL) of DI water onto the surface.

-

Capture a high-resolution image of the droplet.

-

Use the goniometer's software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.[12]

-

Repeat the measurement at multiple locations to ensure uniformity. A well-formed tetradecylsilane monolayer typically exhibits a static water contact angle of >100°.[11]

-

Applications in Research and Drug Development

The ability of this compound to create well-defined, hydrophobic surfaces makes it valuable for numerous applications:

-

Coatings and Materials: It is used to enhance the hydrophobic and oleophobic properties of coatings, adhesives, and polymers, improving their durability and resistance.[1]

-

Biosensor Fabrication: TDCS provides a stable, low-noise hydrophobic background suitable for immobilizing capture probes like antibodies or DNA.[2]

-

Cell Culture and Tissue Engineering: The modified surfaces can be used to control cell adhesion and spreading. Patterning hydrophobic and hydrophilic regions allows for guided cell growth.[2]

-

Drug Delivery: Functionalized surfaces are used to study the interactions of drug delivery vehicles, such as nanoparticles and liposomes, with hydrophobic interfaces that mimic biological membranes.[2]

-

Microelectronics: It serves as a surface modifier in the manufacturing of electronic materials and optical films.[1]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[3][7]

-

Reactivity: It reacts rapidly with water, moisture, and protic solvents, releasing corrosive hydrogen chloride (HCl) gas.[3][7]

-

Handling: All handling should be conducted in a well-ventilated fume hood. An inert atmosphere (e.g., nitrogen or argon) is required for storage and during reactions to prevent degradation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3]

-

Safety Statements: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of an accident or if you feel unwell, seek medical advice immediately. Wear suitable protective clothing, gloves, and eye/face protection.[6]

Conclusion

This compound is a key reagent in surface science and materials chemistry. Its straightforward reactivity via hydrolysis and condensation allows for the reliable formation of robust, hydrophobic self-assembled monolayers. This capability has led to its widespread adoption in diverse research and industrial applications, from creating water-repellent coatings to advancing platforms for biosensors and drug delivery systems. A thorough understanding of its chemical properties and handling requirements is essential for its effective and safe utilization.

References

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Silane, trichlorotetradecyl- | C14H29Cl3Si | CID 87626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 18402-22-7 [chemnet.com]

- 7. N-TETRADECYLTRICHLOROSILANE CAS#: 18402-22-7 [m.chemicalbook.com]

- 8. N-TETRADECYLTRICHLOROSILANE | 18402-22-7 [amp.chemicalbook.com]

- 9. gelest.com [gelest.com]

- 10. Experiments - Hydrolysis of tetrachlorosilane [chemiedidaktik.uni-wuppertal.de]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of Tetradecyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of tetradecyltrichlorosilane, a long-chain organosilane of significant interest in surface modification, nanotechnology, and as a precursor for various functionalized materials. This document details the prevalent synthetic methodology, purification protocols, and analytical characterization techniques.

Synthesis of this compound via Hydrosilylation

The primary industrial and laboratory-scale synthesis of this compound is achieved through the hydrosilylation of 1-tetradecene with trichlorosilane. This addition reaction of a silicon-hydride bond across the double bond of the alkene is typically catalyzed by a platinum-based catalyst.

The overall reaction is as follows:

CH₃(CH₂)₁₁CH=CH₂ + HSiCl₃ → CH₃(CH₂)₁₃SiCl₃

Key Reaction Parameters and Catalyst Systems

The choice of catalyst is crucial for achieving high yields and selectivity. While various transition metal complexes can catalyze hydrosilylation, platinum-based catalysts are widely employed for their high activity.

| Catalyst System | Reported Yield | Reference |

| FibreCat™ Platinum Catalyst | 85% | [1] |

| Speier's Catalyst (H₂PtCl₆) | Low (for similar reactions) | [2] |

| Karstedt's Catalyst | Low (for similar reactions) | [2] |

| Rhodium-based Catalysts | High (for similar reactions) | [2] |

Experimental Protocol: Platinum-Catalyzed Hydrosilylation

The following protocol is adapted from a gram-scale synthesis of a similar chlorosilane and is applicable for the synthesis of this compound.[3] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of trichlorosilane and the final product.

Materials:

-

1-Tetradecene (C₁₄H₂₈)

-

Trichlorosilane (HSiCl₃)

-

Platinum-based catalyst (e.g., FibreCat™ or a solution of Karstedt's catalyst)

-

Anhydrous toluene (solvent)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and heating mantle

-

Schlenk line or glovebox for inert atmosphere operations

Procedure:

-

Preparation: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of nitrogen.

-

Charging the Reactor: The flask is charged with 1-tetradecene and anhydrous toluene.

-

Catalyst Introduction: A catalytic amount of the platinum catalyst is added to the stirred solution.

-

Addition of Trichlorosilane: Trichlorosilane is added dropwise from the dropping funnel to the reaction mixture at a controlled rate. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, the mixture is heated to reflux (approximately 110°C for toluene) and stirred for several hours.

-

Monitoring: The reaction progress is monitored by gas chromatography (GC) to ensure the complete consumption of the starting materials.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any excess volatile reactants are removed under reduced pressure.

Logical Workflow for Synthesis

Purification by Fractional Vacuum Distillation

The crude this compound obtained from the synthesis typically contains unreacted starting materials, catalyst residues, and by-products. Purification to a high degree is essential for most applications and is achieved through fractional vacuum distillation.

Principles of Fractional Vacuum Distillation

Fractional distillation is employed to separate compounds with close boiling points.[4] The use of a fractionating column with a large surface area (e.g., packed with glass beads or containing a Vigreux column) allows for multiple theoretical plates of vaporization and condensation, leading to a more efficient separation.[5]

Due to the high boiling point of this compound at atmospheric pressure (315.8°C at 760 mmHg), vacuum distillation is necessary to lower the boiling point and prevent thermal decomposition.[3][6] The boiling point of a liquid decreases as the applied pressure is reduced.[7]

General Experimental Protocol for Purification

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a condenser and a collection flask

-

Vacuum pump and pressure gauge

-

Heating mantle and magnetic stirrer

Procedure:

-

Apparatus Setup: A fractional distillation apparatus is assembled. The crude this compound is placed in the distillation flask with a magnetic stir bar.

-

Vacuum Application: The system is carefully evacuated to the desired pressure.

-

Heating: The distillation flask is gently heated.

-

Fraction Collection: The temperature at the distillation head is monitored. Fractions are collected based on their boiling points at the reduced pressure. The main fraction containing the purified this compound is collected when the temperature at the distillation head stabilizes.

-

Completion: Once the desired product has been distilled, the heating is stopped, and the apparatus is allowed to cool to room temperature before releasing the vacuum.

Purification Parameters

| Parameter | Recommended Value/Consideration |

| Pressure | 1-10 mmHg (A lower pressure will further reduce the boiling point) |

| Boiling Point | The boiling point will be significantly lower than the atmospheric boiling point of 315.8°C. The exact temperature will depend on the applied pressure. |

| Column Type | Vigreux or a packed column with glass beads or Raschig rings to increase the number of theoretical plates for better separation.[5] |

| Purity Goal | For high-purity applications, the goal is often to reduce metallic and organic impurities to parts-per-billion (ppb) levels. |

Logical Workflow for Purification

Characterization and Purity Analysis

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₂₉Cl₃Si |

| Molecular Weight | 331.83 g/mol |

| Boiling Point | 315.8°C at 760 mmHg |

| Appearance | Transparent liquid |

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule. For alkyltrichlorosilanes, key absorption peaks include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

-

¹H NMR: The spectrum will show characteristic signals for the terminal methyl group, the long methylene chain, and the methylene group adjacent to the silicon atom.

-

¹³C NMR: The spectrum will provide distinct signals for each carbon atom in the tetradecyl chain, with the carbon attached to the silicon being significantly shifted.[10]

-

-

Mass Spectrometry (MS): GC-MS is commonly used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification and the analysis of impurities.[11]

Chromatographic Analysis

-

Gas Chromatography (GC): GC is a primary technique for assessing the purity of this compound.[11][12] A capillary column is used to separate the product from any remaining starting materials or by-products. The purity is determined by the relative peak area of the product. For high-purity analysis, specialized columns and detectors like a flame ionization detector (FID) or a mass spectrometer (MS) are used.[13][14]

Signaling Pathway of Analysis

Safety and Handling

This compound is a corrosive compound that reacts violently with water and moisture, releasing hydrochloric acid (HCl) gas. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, must be worn. Store the compound in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture.

This guide provides a foundational understanding of the synthesis, purification, and characterization of this compound. Researchers and professionals should adapt these protocols to their specific laboratory conditions and safety standards.

References

- 1. qualitas1998.net [qualitas1998.net]

- 2. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. [Determination of chlorosilanes by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. applications.wasson-ece.com [applications.wasson-ece.com]

- 13. lib3.dss.go.th [lib3.dss.go.th]

- 14. EP2862840A1 - Method for producing high-purity polycrystalline silicon - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Hydrolysis and Condensation of Tetradecyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecyltrichlorosilane (TCS) is a long-chain organosilane of significant interest in surface modification, nanotechnology, and drug delivery systems. Its ability to form robust, hydrophobic self-assembled monolayers (SAMs) on various substrates is predicated on its hydrolysis and condensation reactions. This technical guide provides a comprehensive overview of the fundamental chemical transformations of TCS, detailing the reaction mechanisms, experimental considerations, and characterization of the resulting polysiloxane networks. Due to the specificity of publicly available data, information from closely related long-chain alkyltrichlorosilanes is referenced to provide a more complete understanding of the principles governing TCS reactivity.

Introduction

The surface properties of materials play a critical role in a wide range of applications, from the biocompatibility of medical implants to the efficiency of microfluidic devices. This compound (C₁₄H₂₉SiCl₃) is a key surface modifying agent, valued for its ability to create well-defined, hydrophobic surfaces. The primary mechanism of action involves the hydrolysis of its reactive chlorosilyl groups in the presence of water, followed by a condensation cascade that results in the formation of a durable polysiloxane film. This process can occur both in solution, leading to the formation of oligomers and polymers, and at a substrate interface, resulting in the covalent attachment of a self-assembled monolayer. Understanding and controlling these reactions are paramount for achieving desired surface properties.

The Chemistry of Hydrolysis and Condensation

The conversion of this compound into a stable polysiloxane network proceeds via a two-step mechanism: hydrolysis followed by condensation.

Hydrolysis

In the initial step, the highly reactive silicon-chlorine bonds of this compound are readily attacked by water molecules. This nucleophilic substitution reaction results in the stepwise replacement of chlorine atoms with hydroxyl groups, forming silanol intermediates and releasing hydrochloric acid (HCl) as a byproduct.[1] The reaction is typically rapid and exothermic.

The hydrolysis proceeds sequentially:

-

C₁₄H₂₉SiCl₃ + H₂O → C₁₄H₂₉SiCl₂(OH) + HCl

-

C₁₄H₂₉SiCl₂(OH) + H₂O → C₁₄H₂₉SiCl(OH)₂ + HCl

-

C₁₄H₂₉SiCl(OH)₂ + H₂O → C₁₄H₂₉Si(OH)₃ + HCl

The final hydrolysis product is tetradecylsilanetriol (C₁₄H₂₉Si(OH)₃), a highly reactive molecule poised for condensation. The rate and extent of hydrolysis are influenced by factors such as the concentration of water, temperature, and the presence of catalysts.

Condensation

The silanol intermediates formed during hydrolysis are unstable and readily undergo condensation to form stable siloxane bonds (Si-O-Si). This process can occur through two primary pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

-

Alcohol-producing condensation (more relevant for alkoxysilanes): A silanol group reacts with an unhydrolyzed chloro group, though this is less favored than reaction with water.

This condensation continues, leading to the formation of dimers, trimers, cyclic structures, and ultimately a highly cross-linked polysiloxane network. When this process occurs on a hydroxylated surface (like silicon wafers, glass, or metal oxides), the silanol groups can also condense with the surface hydroxyls, covalently grafting the tetradecylsilane molecule to the substrate.[2]

Experimental Protocols

Detailed experimental protocols for the hydrolysis and condensation of this compound are not extensively reported in peer-reviewed literature. However, based on established procedures for similar long-chain alkyltrichlorosilanes like octadecyltrichlorosilane (OTS), a general methodology can be outlined. The following protocols describe the formation of a self-assembled monolayer on a silicon substrate.

Substrate Preparation (Hydroxylation)

-

Objective: To generate a high density of surface silanol (-OH) groups for covalent attachment of the silane.

-

Materials: Silicon wafers, acetone (reagent grade), isopropanol (reagent grade), deionized (DI) water, piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

-

Procedure:

-

Cut silicon wafers to the desired size.

-

Sonicate the substrates in acetone for 15 minutes.

-

Sonicate in isopropanol for 15 minutes.

-

Rinse thoroughly with DI water.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

Immerse the cleaned substrates in piranha solution for 30 minutes to create a fully hydroxylated surface.

-

Rinse the substrates extensively with DI water.

-

Dry the substrates under a stream of nitrogen gas.

-

Silanization (Hydrolysis and Condensation on a Surface)

-

Objective: To form a self-assembled monolayer of tetradecylsiloxane on the hydroxylated substrate.

-

Materials: Hydroxylated silicon wafers, this compound (TCS), anhydrous toluene.

-

Procedure:

-

Prepare a 1-5 mM solution of this compound in anhydrous toluene in a glovebox or under an inert atmosphere to minimize water contamination.

-

Immerse the hydroxylated substrates in the silane solution for 1-2 hours at room temperature. During this time, ambient moisture at the substrate surface initiates hydrolysis, and the resulting silanols condense with the surface hydroxyl groups and with each other.

-

Remove the substrates from the solution and rinse with fresh anhydrous toluene to remove physisorbed silane molecules.

-

Sonicate the coated substrates in toluene for 5 minutes.

-

Rinse with isopropanol and then DI water.

-

Dry the substrates under a stream of nitrogen gas.

-

Cure the coated substrates in an oven at 110-120°C for 1 hour to promote further cross-linking of the siloxane network.

-

Quantitative Data

Table 1: Water Contact Angle Measurements for Tetradecylsiloxane SAMs

| Parameter | Value | Description |

| Static Water Contact Angle | 105° - 115° | Indicates a highly hydrophobic surface due to the dense packing of the tetradecyl chains. |

| Advancing Contact Angle | ~115° | Represents the maximum contact angle as a water droplet expands over the surface. |

| Receding Contact Angle | ~100° | Represents the minimum contact angle as a water droplet contracts. |

| Contact Angle Hysteresis | ~15° | The difference between advancing and receding angles, indicating a relatively homogeneous surface. |

Data adapted from characterization of long-chain alkylsilane coatings.[3]

Table 2: Atomic Force Microscopy (AFM) Data for Tetradecylsiloxane SAMs

| Parameter | Value | Description |

| Root Mean Square (RMS) Roughness (Rq) | < 0.5 nm | A low value is indicative of a smooth, well-ordered monolayer. |

| Monolayer Thickness | ~1.5 - 2.0 nm | Consistent with the theoretical length of the tetradecyl alkyl chain, suggesting a vertically oriented monolayer. |

Data adapted from characterization of long-chain alkylsilane coatings.[3]

Visualizations

Signaling Pathways and Experimental Workflows

References

Formation of Self-Assembled Monolayers with Tetradecyltrichlorosilane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the formation of self-assembled monolayers (SAMs) using tetradecyltrichlorosilane (TDTS). It covers the fundamental principles, detailed experimental protocols, characterization techniques, and key data points relevant to the creation of high-quality, hydrophobic surfaces for a variety of research and development applications, including biosensors, medical device coatings, and drug delivery systems.

Introduction to Self-Assembled Monolayers and this compound

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a solid surface.[1] These films are of significant interest due to their ability to precisely control surface properties such as wettability, adhesion, and biocompatibility.[1] Organosilanes, particularly alkyltrichlorosilanes, are a prominent class of molecules used for SAM formation on hydroxylated surfaces like silicon wafers with a native oxide layer, glass, and other metal oxides.[2]

This compound (C₁₄H₂₉SiCl₃), often abbreviated as TDTS, is an organosilane with a 14-carbon alkyl chain. When properly assembled, the long alkyl chains orient themselves away from the surface, creating a dense, non-polar interface. This results in a highly hydrophobic surface with a low coefficient of friction. The formation of a robust TDTS SAM is a multi-step process that is highly sensitive to experimental conditions, especially the presence of water.[3]

The Mechanism of this compound SAM Formation

The formation of a TDTS SAM on a hydroxylated surface is a two-step process involving hydrolysis and condensation. The quality and stability of the final monolayer are critically dependent on the careful control of these reactions.

Step 1: Hydrolysis

The process begins with the hydrolysis of the trichlorosilyl headgroup of the TDTS molecule in the presence of a thin layer of water on the substrate surface. The three chlorine atoms are replaced by hydroxyl groups, forming a reactive silanetriol intermediate and releasing hydrochloric acid (HCl) as a byproduct.

R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl

The presence of a controlled amount of surface-adsorbed water is crucial for initiating this step. Insufficient water can lead to incomplete monolayers, while an excess of water can promote undesirable polymerization in the bulk solution, leading to the deposition of aggregates on the surface.[3][4]

Step 2: Condensation

The newly formed silanetriol intermediates then undergo a condensation reaction. This involves the formation of strong, covalent siloxane bonds (Si-O-Si). This condensation can occur in two ways:

-

Surface Grafting: The silanetriol reacts with the hydroxyl groups (-OH) on the substrate surface, covalently bonding the TDTS molecule to the substrate. R-Si(OH)₃ + HO-Substrate → R-(OH)₂Si-O-Substrate + H₂O

-

Cross-linking: Adjacent hydrolyzed TDTS molecules react with each other, forming a cross-linked network that provides stability and density to the monolayer. 2 R-Si(OH)₃ → R-(OH)₂Si-O-Si(OH)₂-R + H₂O

This intricate process of hydrolysis and condensation leads to a densely packed, quasi-crystalline monolayer with the hydrophobic tetradecyl chains oriented outwards.

Experimental Protocols for TDTS SAM Formation

The following section outlines a detailed, step-by-step methodology for the preparation of high-quality TDTS self-assembled monolayers on silicon wafers with a native oxide layer. This protocol can be adapted for other hydroxylated substrates like glass.

Materials and Reagents

-

Silicon wafers (or other suitable substrates)

-

This compound (TDTS, reagent grade)

-

Anhydrous Toluene (or other anhydrous organic solvent like hexane)

-

Acetone (semiconductor or reagent grade)[1]

-

Isopropanol (semiconductor or reagent grade)[3]

-

Sulfuric acid (H₂SO₄, concentrated)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Deionized (DI) water (18 MΩ·cm)

-

High-purity nitrogen gas

Substrate Preparation (Hydroxylation)

A pristine and highly hydroxylated substrate surface is paramount for the formation of a dense and well-ordered SAM.[1]

-

Initial Cleaning: Sonicate the silicon wafers in acetone for 15 minutes, followed by sonication in isopropanol for another 15 minutes to remove organic contaminants.[1][3]

-

Rinsing: Thoroughly rinse the substrates with DI water.

-

Piranha Etching (Caution): Prepare a piranha solution by carefully adding hydrogen peroxide to sulfuric acid in a 3:7 volume ratio. Extreme caution is advised as piranha solution is highly corrosive and reacts violently with organic materials. Immerse the cleaned substrates in the freshly prepared piranha solution for 30 minutes. This step removes any residual organic material and, more importantly, creates a high density of hydroxyl groups on the surface.[3]

-

Final Rinsing and Drying: Remove the substrates from the piranha solution and rinse them extensively with DI water. Dry the substrates under a stream of high-purity nitrogen gas. The substrates should be used immediately for SAM deposition to prevent atmospheric contamination.[3]

SAM Deposition

This procedure should be carried out in a controlled environment with low humidity, such as a glovebox or under an inert atmosphere, to minimize water contamination in the bulk solution.[3]

-

Solution Preparation: Prepare a 1-5 mM solution of this compound in anhydrous toluene.[3]

-

Substrate Immersion: Immerse the freshly hydroxylated substrates into the TDTS solution. The immersion time can vary from 1 to 2 hours at room temperature.[3] Longer immersion times may be necessary to achieve a fully formed monolayer.

-

Rinsing: After immersion, remove the substrates from the silanization solution and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bound (physisorbed) silane molecules.[3]

Post-Deposition Curing

Curing is a critical step to promote the formation of stable siloxane bonds within the monolayer and with the substrate, leading to a more robust and well-ordered film.[1]

-

Sonication: Sonicate the coated substrates in fresh toluene for approximately 5 minutes to remove any remaining physisorbed molecules.[3]

-

Final Rinse: Rinse the substrates with isopropanol and then DI water.[3]

-

Drying: Dry the substrates under a stream of nitrogen gas.

-

Baking: Place the SAM-coated substrates in an oven and bake at 110-120°C for 1 hour.[3]

-

Cooling: Allow the substrates to cool to room temperature before characterization.

Characterization of TDTS Self-Assembled Monolayers

A combination of surface analysis techniques is necessary to confirm the formation and quality of the TDTS SAM.

| Characterization Technique | Information Provided |

| Contact Angle Goniometry | Measures the static water contact angle to assess the hydrophobicity of the surface. A high contact angle is indicative of a well-formed, dense monolayer. |

| Ellipsometry | Measures the thickness of the SAM. The thickness should be consistent with the length of a single, vertically oriented tetradecyl chain.[5] |

| Atomic Force Microscopy (AFM) | Provides topographical information about the surface, including roughness and the presence of any aggregates or defects. A low root-mean-square (RMS) roughness indicates a uniform monolayer.[2] |

| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the surface, confirming the presence of silicon, carbon, and oxygen from the SAM and the underlying substrate. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Can be used to identify the chemical bonds present in the monolayer, such as Si-O-Si and C-H bonds. |

Quantitative Data for Alkyltrichlorosilane SAMs

| Parameter | Typical Value | Characterization Method | Reference |

| Water Contact Angle | 105° - 115° | Goniometry | [6] |

| Monolayer Thickness | ~1.9 - 2.5 nm | Ellipsometry | [7] |

| Surface Roughness (RMS) | < 0.5 nm | Atomic Force Microscopy (AFM) | [7] |

Note: The exact values can vary depending on the specific substrate, preparation conditions, and measurement technique.

Conclusion

The formation of a high-quality this compound self-assembled monolayer is a reproducible process when careful attention is paid to substrate preparation, control of water content, and post-deposition treatment. The resulting hydrophobic and well-ordered surface offers a versatile platform for a wide range of applications in research, drug development, and materials science. By following the detailed protocols and utilizing the characterization techniques outlined in this guide, researchers can reliably produce TDTS SAMs with consistent and desirable properties.

References

- 1. [PDF] Self-assembly of octadecyltrichlorosilane monolayers on silicon-based substrates by chemical vapor deposition | Semantic Scholar [semanticscholar.org]

- 2. Morphological and Mechanical Characterization of DNA SAMs Combining Nanolithography with AFM and Optical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. fkf.mpg.de [fkf.mpg.de]

An In-depth Technical Guide to the Physicochemical Properties of Tetradecyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecyltrichlorosilane (TDCS) is a long-chain organosilane compound with the chemical formula C₁₄H₂₉Cl₃Si.[1] It is a versatile surface modifying agent widely utilized in materials science, nanotechnology, and increasingly, in the development of advanced drug delivery systems and biomedical devices.[1] The unique bifunctionality of TDCS, comprising a reactive trichlorosilyl headgroup and a hydrophobic tetradecyl tail, allows for the formation of robust, covalently bound self-assembled monolayers (SAMs) on a variety of hydroxylated substrates.[2] These SAMs can precisely control surface properties such as wettability, adhesion, and biocompatibility. This guide provides a comprehensive overview of the core physicochemical properties of TDCS, detailed experimental protocols for its application and characterization, and essential safety and handling information.

Core Physicochemical Properties

This compound is a colorless to transparent liquid that is highly reactive, particularly with moisture.[3][4] Its properties are dictated by the interplay between the long alkyl chain and the polar, reactive silicon-chlorine bonds.

Data Presentation: Quantitative Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound. It is important to note that values can vary between different commercial suppliers and measurement conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₉Cl₃Si | [1] |

| Molecular Weight | 331.82 g/mol | [1] |

| Boiling Point | 155 °C at 3 mmHg315.8 °C at 760 mmHg | [1][3] |

| Density | 1.00 g/cm³ | [1][4] |

| Refractive Index | 1.4565 | [1][4] |

| Flash Point | 155-157 °C at 3 mmHg | [1] |

| Vapor Pressure | 0.000794 mmHg at 25 °C | [1] |

| Solubility | Soluble in anhydrous non-polar organic solvents such as toluene, hexane, and chloroform. | [1] |

Reactivity and Stability

The dominant chemical feature of this compound is the high reactivity of the Si-Cl bonds.[5] TDCS reacts violently with water, including atmospheric moisture, in an exothermic hydrolysis reaction to form tetradecylsilanetriol (C₁₄H₂₉Si(OH)₃) and hydrochloric acid (HCl).[5][6] The generated HCl is corrosive and toxic.[6][7]

The silanol intermediates are highly reactive and readily undergo condensation with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) bonds.[6] This hydrolysis and subsequent condensation is the fundamental chemistry behind the formation of self-assembled monolayers.

Due to its moisture sensitivity, this compound should be stored and handled under an inert, dry atmosphere (e.g., nitrogen or argon).[8] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as water, alcohols, acids, and bases.[9]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful application and characterization of this compound. The following protocols are provided as a guide for researchers.

Protocol for Formation of a this compound Self-Assembled Monolayer (SAM) on a Silicon Substrate

This protocol describes the deposition of a TDCS SAM from a solution phase.

Materials:

-

Silicon wafers or other hydroxylated substrates

-

This compound (TDCS)

-

Anhydrous toluene (or other suitable anhydrous non-polar solvent)

-

Acetone (reagent grade)

-

Isopropanol (reagent grade)

-

Deionized (DI) water

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

-

Nitrogen or argon gas for drying and providing an inert atmosphere.

Methodology:

-

Substrate Cleaning:

-

Cut silicon wafers to the desired dimensions.

-

Sonicate the substrates in acetone for 15 minutes.

-

Sonicate in isopropanol for 15 minutes.

-

Rinse thoroughly with DI water.

-

Dry the substrates under a stream of nitrogen gas.

-

-

Surface Hydroxylation:

-

In a fume hood, immerse the cleaned substrates in freshly prepared Piranha solution for 30 minutes. This step generates a high density of hydroxyl (-OH) groups on the silicon surface.

-

Carefully remove the substrates and rinse extensively with DI water.

-

Dry the substrates under a stream of nitrogen gas.

-

-

Silanization:

-

This step must be performed in a glovebox or under an inert atmosphere to minimize water contamination.

-

Prepare a 1-5 mM solution of this compound in anhydrous toluene.

-

Immerse the hydroxylated substrates in the silane solution for 1-2 hours at room temperature.

-

Remove the substrates from the solution and rinse with fresh anhydrous toluene to remove any non-covalently bonded (physisorbed) silane molecules.

-

-

Curing and Final Rinse:

-

Sonicate the coated substrates in toluene for 5 minutes.

-

Rinse with isopropanol and then DI water.

-

Dry the substrates under a stream of nitrogen gas.

-

Cure the coated substrates in an oven at 110-120°C for 1 hour to promote the cross-linking of the siloxane network and remove any remaining water.

-

Protocol for Characterization of a TDCS SAM by Contact Angle Goniometry

This protocol measures the static contact angle of water on the SAM-coated surface to assess its hydrophobicity.

Materials and Instrumentation:

-

Contact Angle Goniometer with a high-resolution camera and light source.

-

Syringe with a fine needle for dispensing liquid droplets.

-

High-purity deionized water.

-

SAM-coated substrate.

Methodology:

-

Instrument Setup:

-

Place the SAM-coated substrate on the sample stage of the goniometer. Ensure the surface is level.

-

Adjust the focus and lighting to obtain a clear profile of the substrate surface.

-

-

Droplet Deposition:

-

Carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface of the SAM.

-

-

Image Capture and Angle Measurement:

-

Capture a high-resolution image of the sessile drop immediately after deposition.

-

Use the goniometer software to measure the angle at the three-phase (solid-liquid-vapor) contact point.

-

-

Multiple Measurements:

-

Repeat the measurement at several different locations on the SAM surface to ensure reproducibility and obtain an average contact angle. A high contact angle (typically >100°) indicates the successful formation of a hydrophobic monolayer.[10]

-

Protocol for Characterization of a TDCS SAM by Spectroscopic Ellipsometry

This protocol determines the thickness of the formed SAM.

Materials and Instrumentation:

-

Spectroscopic Ellipsometer.

-

Bare, clean substrate (for reference measurement).

-

SAM-coated substrate.

Methodology:

-

Reference Measurement:

-

Measure the ellipsometric parameters (Psi, Ψ and Delta, Δ) of the bare, clean, and hydroxylated substrate over a wide spectral range (e.g., 300-1000 nm) and at multiple angles of incidence (e.g., 65°, 70°, 75°).

-

Model the data to determine the optical constants of the substrate and the thickness of the native oxide layer. Save this substrate model.

-

-

SAM-Coated Sample Measurement:

-

Measure the Ψ and Δ values for the SAM-coated substrate using the same spectral range and angles of incidence as the bare substrate.

-

-

Data Modeling and Thickness Determination:

-

In the ellipsometry software, build a model consisting of the previously determined substrate model with an added top layer representing the SAM.

-

Assume a refractive index for the organic monolayer (a typical value for alkyl chains is around 1.45-1.50).[11]

-

Fit the experimental data for the SAM-coated sample by allowing the thickness of the SAM layer to vary. The resulting thickness value from the fit represents the thickness of the self-assembled monolayer.[11] For a fully formed TDCS monolayer, the thickness is expected to be in the range of 1.5 - 2.0 nm.

-

Mandatory Visualization

Hydrolysis and Condensation Pathway of this compound

The following diagram illustrates the reaction mechanism of this compound with a hydroxylated surface to form a self-assembled monolayer.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[9]

-

Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[8]

-

Reactivity with Water: Reacts violently with water to produce toxic and corrosive hydrochloric acid gas.[6][7] This reaction is exothermic and can lead to a dangerous increase in temperature and pressure.

-

Inhalation: Inhalation of vapors can be harmful and cause respiratory tract irritation.[8]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[8] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[8][12]

-

Handling: Use only dry glassware and equipment.[9] All operations should be conducted under an inert atmosphere (nitrogen or argon) to prevent contact with moisture.[8]

-

Spills: In case of a spill, do not use water.[7] Absorb the spill with a dry, inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.[8]

References

- 1. Trichlorosilane | Cl3HSi | CID 24811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. qd-uki.co.uk [qd-uki.co.uk]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. ICSC 0591 - TRICHLOROSILANE [inchem.org]

- 5. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Trichlorosilane - Wikipedia [en.wikipedia.org]

- 7. globalsilicones.org [globalsilicones.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. gelest.com [gelest.com]

An In-depth Technical Guide to Tetradecyltrichlorosilane (CAS 18402-22-7) for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecyltrichlorosilane (TDTS), identified by CAS number 18402-22-7, is a long-chain organosilane compound extensively utilized in surface science and materials engineering.[1][2] Its primary application lies in the formation of self-assembled monolayers (SAMs) on various substrates, which imparts a highly hydrophobic character to the surface.[2][3] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of TDTS, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical application in a laboratory setting.

Physicochemical Properties

This compound is a colorless, moisture-sensitive liquid.[4][5] The trichlorosilyl headgroup is highly reactive towards hydroxylated surfaces, while the long tetradecyl (C14) alkyl chain provides the hydrophobic properties to the modified surface.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18402-22-7 | [1][4] |

| Molecular Formula | C₁₄H₂₉Cl₃Si | [1][4] |

| Molecular Weight | 331.83 g/mol | [4][5] |

| Appearance | Colorless, transparent liquid | [5] |

| Boiling Point | 155 °C | [4] |

| Density | 1.00 g/cm³ | [4] |

| Refractive Index | 1.4565 | [4] |

| Flash Point | 155-157°C/3mm | [4] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [4] |

Mechanism of Self-Assembled Monolayer (SAM) Formation

The formation of a stable and well-ordered this compound self-assembled monolayer is a two-step process involving hydrolysis and condensation. This process is initiated by the presence of a thin layer of water on the substrate surface.

-

Hydrolysis: The trichlorosilyl headgroup of the this compound molecule readily reacts with water molecules to form silanetriols, releasing hydrochloric acid as a byproduct.

-

Condensation: The newly formed silanetriol molecules then condense with hydroxyl groups present on the substrate (e.g., the native oxide layer of a silicon wafer), forming strong covalent siloxane bonds (Si-O-Si) with the surface. Additionally, lateral cross-linking occurs between adjacent silanetriol molecules, creating a stable, two-dimensional network.

Mechanism of this compound SAM Formation.

Experimental Protocols

The following section provides a detailed protocol for the formation of a this compound SAM on a silicon wafer. This protocol can be adapted for other hydroxylated substrates such as glass or quartz.

Materials and Reagents

-

Silicon wafers

-

This compound (CAS 18402-22-7)

-

Anhydrous toluene

-

Acetone (reagent grade)

-

Isopropanol (reagent grade)

-

Sulfuric acid (H₂SO₄, 98%)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Deionized (DI) water

-

Nitrogen gas (high purity)

Experimental Workflow

Experimental Workflow for TDTS SAM Formation.

Quantitative Data and Surface Characterization

The formation of a high-quality this compound SAM results in a significant change in the surface properties of the substrate. These changes can be quantified using various surface analysis techniques. While specific data for TDTS is not always available, the properties are expected to be similar to other long-chain alkyltrichlorosilanes, such as octadecyltrichlorosilane (OTS).

Table 2: Typical Quantitative Data for Long-Chain Alkyltrichlorosilane SAMs on Silicon

| Parameter | Typical Value | Characterization Technique | Reference(s) |

| Static Water Contact Angle | 105° - 115° | Goniometry | [6][7] |

| Monolayer Thickness | ~2.0 - 2.5 nm | Ellipsometry, AFM | [6][8] |

| RMS Surface Roughness | < 0.5 nm | Atomic Force Microscopy (AFM) | [9] |

Applications in Drug Development

The ability of this compound to create well-defined, hydrophobic surfaces has several important applications in the field of drug development.

Drug Delivery Systems

The hydrophobic surface created by TDTS can be used to modify nanoparticles for the delivery of hydrophobic drugs.[10] By functionalizing the surface of nanocarriers, the loading capacity and stability of poorly water-soluble drugs can be enhanced.[10]

High-Throughput Screening (HTS)

TDTS-modified surfaces can be used to create microarrays for high-throughput screening of drug candidates.[3] The hydrophobic nature of the surface helps to confine small droplets of test compounds to specific locations, preventing cross-contamination and enabling the screening of large libraries of molecules.[3][11]

Cell Culture and Tissue Engineering

The surface properties of cell culture substrates can significantly influence cell adhesion, proliferation, and differentiation. By patterning surfaces with regions of hydrophobicity using TDTS, researchers can control cell attachment and growth, which is valuable for creating more in vivo-like cell culture models for drug testing and toxicity screening.[3][12]

Applications of TDTS in Drug Development.

Safety Information

This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions. It reacts violently with water and moisture, releasing corrosive hydrogen chloride gas.[4]

Table 3: Safety Information for this compound

| Hazard Category | GHS Classification and Statements |

| Pictograms | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[13] H335: May cause respiratory irritation.[14] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2] P264: Wash skin thoroughly after handling.[14] P280: Wear protective gloves/protective clothing/eye protection/face protection.[14] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[15] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[15] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] P310: Immediately call a POISON CENTER or doctor/physician.[15] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[14] P501: Dispose of contents/container to an approved waste disposal plant.[14] |

First Aid Measures

-

Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[1]

-

Skin Contact: Immediately wash the contaminated skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[15]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

Handling and Storage

-

Handle under an inert, dry atmosphere (e.g., in a glovebox).[16]

-

Keep container tightly closed in a dry and well-ventilated place.[14]

-

Store away from moisture, heat, sparks, and open flames.[17]

-

Ground and bond containers and receiving equipment to prevent static discharge.[16]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[18]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene rubber), and appropriate protective clothing to prevent skin contact.[16][18]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if ventilation is inadequate.[16]

Conclusion

This compound is a versatile and powerful tool for surface modification, enabling the creation of highly hydrophobic and well-ordered self-assembled monolayers. For researchers and professionals in drug development, TDTS offers valuable opportunities in the design of advanced drug delivery systems, the fabrication of high-throughput screening platforms, and the development of sophisticated cell culture models. By understanding the fundamental principles of its reactivity and following meticulous experimental protocols, the full potential of this compound can be harnessed to advance pharmaceutical research and development. However, the hazardous nature of this compound necessitates strict adherence to safety protocols to ensure the well-being of laboratory personnel.

References

- 1. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 2. echemi.com [echemi.com]

- 3. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 4. N-TETRADECYLTRICHLOROSILANE CAS#: 18402-22-7 [m.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. lehigh.edu [lehigh.edu]

- 10. benchchem.com [benchchem.com]

- 11. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 12. Using microcontact printing to pattern the attachment of mammalian cells to self-assembled monolayers of alkanethiolates on transparent films of gold and silver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Silane, trichlorotetradecyl- | C14H29Cl3Si | CID 87626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. aksci.com [aksci.com]

- 15. wimna.com [wimna.com]

- 16. gelest.com [gelest.com]

- 17. nano.pitt.edu [nano.pitt.edu]

- 18. globalsilicones.org [globalsilicones.org]

The Trichlorosilyl Group: A Versatile Workhorse in Organosilane Chemistry for Scientific and Pharmaceutical Advancement

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

The trichlorosilyl (-SiCl₃) functional group, a cornerstone of organosilane chemistry, offers a powerful and versatile tool for a myriad of applications, ranging from advanced materials science to the intricate world of drug development. Its high reactivity, stemming from the electron-withdrawing nature of the three chlorine atoms, makes the silicon center highly susceptible to nucleophilic attack and enables a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the core reactivity of the trichlorosilyl group, detailing key reaction mechanisms, experimental protocols, and quantitative data to empower researchers in their scientific endeavors.

Core Reactivity of the Trichlorosilyl Group

The reactivity of the trichlorosilyl group is dominated by several key transformations: hydrosilylation, hydrolysis and condensation, reduction of organic functional groups, and cross-coupling reactions. Each of these reactions provides a pathway to novel organosilicon compounds with tailored functionalities.

Hydrosilylation: Formation of Stable Si-C Bonds

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond (typically a C=C or C≡C bond), is a fundamental method for creating stable silicon-carbon bonds. Trichlorosilane (HSiCl₃) is a common reagent in this reaction, often catalyzed by platinum complexes like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst.[1][2] The reaction proceeds with high efficiency and allows for the synthesis of a wide variety of organotrichlorosilanes.[3]

The general reaction is as follows:

R-CH=CH₂ + HSiCl₃ --(Catalyst)--> R-CH₂-CH₂-SiCl₃

The trichlorosilyl group in the resulting product can then be further functionalized, for example, by alcoholysis to form the corresponding trialkoxysilane, which is a common precursor for silane coupling agents.[3][4]

Quantitative Data on Hydrosilylation Reactions

| Alkene | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Allyl Chloride | Speier's Catalyst | 60 | 3 | 20 | [1] |

| Allyl Chloride | Karstedt's Catalyst | 60 | 3 | 15 | [1] |

| Allyl Chloride | [RhCl(dppbzF)]₂ | 60 | 20 | >95 | [1] |

| 1-Octene | Karstedt's Catalyst | 60 | - | High | [5] |

| Tetradecene | FibreCat Pt catalyst | - | - | 85 | [6] |

Experimental Protocol: Platinum-Catalyzed Hydrosilylation of 1-Octene with Trichlorosilane

This protocol is a representative example of a platinum-catalyzed hydrosilylation reaction.

Materials:

-

1-Octene (freshly distilled)

-

Trichlorosilane (freshly distilled)

-

Karstedt's catalyst (2 wt% Pt in xylene)

-

Anhydrous toluene

-

Nitrogen or Argon gas for inert atmosphere

-

Schlenk flask and standard glassware

Procedure:

-

Under an inert atmosphere of nitrogen or argon, add 1-octene (1 equivalent) and anhydrous toluene to a Schlenk flask equipped with a magnetic stirrer and a reflux condenser.

-

Add Karstedt's catalyst (typically 10-50 ppm Pt relative to the alkene).

-

Slowly add trichlorosilane (1.1 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by GC or ¹H NMR by observing the disappearance of the Si-H proton signal.[7]

-

Upon completion, cool the reaction to room temperature.

-

The crude product, octyltrichlorosilane, can be purified by fractional distillation under reduced pressure.

Logical Relationship: The Role of the Catalyst in Hydrosilylation

Caption: Role of the platinum catalyst in the hydrosilylation reaction.

Hydrolysis and Condensation: Gateway to Siloxanes and Surface Modification

The trichlorosilyl group is highly susceptible to hydrolysis, reacting readily with water to form silanetriols (R-Si(OH)₃). These intermediates are generally unstable and undergo rapid self-condensation to form polysiloxanes, which can exist as linear chains, cyclic structures, or complex three-dimensional networks.[8] This reactivity is the basis for the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces, such as silicon wafers, glass, and metal oxides.[9][10][11]

The hydrolysis and condensation reactions can be summarized as follows:

-

Hydrolysis: R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl

-

Condensation: 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O (and further condensation)

The rate of these reactions is highly dependent on factors such as pH, water concentration, and the nature of the organic group (R).[8][12][13]

Experimental Protocol: Preparation of an Octadecyltrichlorosilane (OTS) Self-Assembled Monolayer on a Silicon Wafer

This protocol describes the formation of a hydrophobic monolayer on a silicon substrate.

Materials:

-

Silicon wafer

-

Piranha solution (a mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION IS ADVISED ) or UV/Ozone cleaner

-

Anhydrous toluene or hexane

-

Octadecyltrichlorosilane (OTS)

-

Deionized water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning and Hydroxylation: Clean the silicon wafer thoroughly. A common method is immersion in a piranha solution for 10-15 minutes to remove organic residues and create a hydrophilic, hydroxylated surface.[11] Alternatively, a UV/Ozone cleaner can be used. Rinse the wafer extensively with deionized water and dry it under a stream of nitrogen.

-

Silanization: Immediately transfer the cleaned and dried wafer into a solution of OTS in an anhydrous solvent (e.g., 1-5 mM in toluene or hexane). The reaction should be carried out in a low-moisture environment, for instance, inside a glovebox or a desiccator.[11]

-

Incubation: Allow the wafer to remain in the OTS solution for a period ranging from 30 minutes to several hours.

-

Rinsing and Curing: Remove the wafer from the solution and rinse it thoroughly with the anhydrous solvent to remove any physisorbed silane. Finally, cure the wafer, for example, by heating it in an oven at 110-120 °C for 10-15 minutes to promote the covalent bonding of the silane to the surface and the cross-linking within the monolayer.

-

Characterization: The quality of the OTS monolayer can be assessed by measuring the water contact angle, which should be high (typically >100°) for a well-formed hydrophobic monolayer.[10][14]

Experimental Workflow: Formation of a Self-Assembled Monolayer

Caption: Workflow for the formation of an OTS self-assembled monolayer.

Reduction of Organic Functional Groups

Trichlorosilane, in combination with a tertiary amine or other Lewis bases, serves as a powerful and chemoselective reducing agent for a variety of organic functional groups.[15] This system is particularly effective for the reduction of aldehydes, ketones, imines, and nitro compounds.[14][15] The reaction is believed to proceed through the formation of a hypervalent silicon species, which acts as the hydride donor.

Quantitative Data on the Reduction of Nitroarenes to Anilines

| Nitroarene | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1-Nitro-4-methoxybenzene | DIPEA | Acetonitrile | 18 | Quantitative | [6] |

| 1-Nitrohexane | DIPEA | Acetonitrile | 18 | Quantitative | [6] |

| 4-Nitrobenzophenone | Hünig's base | CH₂Cl₂ | (flow) | >98 | [16] |

Experimental Protocol: Reduction of a Nitroarene to an Aniline

This protocol provides a general procedure for the reduction of an aromatic nitro compound.[6]

Materials:

-

Aromatic nitro compound

-

Diisopropylethylamine (DIPEA) or triethylamine (TEA)

-

Trichlorosilane (freshly distilled)

-

Anhydrous acetonitrile or dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

Procedure:

-

Dissolve the aromatic nitro compound (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

-

Add the tertiary amine (e.g., DIPEA, 5 equivalents) to the solution and stir at room temperature.

-

Slowly add freshly distilled trichlorosilane (3.5 equivalents) dropwise to the reaction mixture. The reaction is often exothermic.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aniline.

-

The product can be purified by column chromatography if necessary.

Signaling Pathway: Proposed Mechanism for the Reduction of a Nitro Group

Caption: Proposed stepwise reduction of a nitro group by trichlorosilane.

Hiyama Cross-Coupling: C-C Bond Formation

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or triflate to form a new carbon-carbon bond.[4][9] Organotrichlorosilanes can participate in this reaction, typically after conversion to a more reactive organotrifluorosilane or in the presence of an activator like a fluoride source (e.g., TBAF) or a base.[9][17] The activator generates a hypervalent silicon species that facilitates transmetalation to the palladium center.

Quantitative Data on Hiyama Coupling Reactions

| Aryl Halide | Organosilane | Catalyst/Ligand | Activator | Yield (%) | Reference |

| 4-Chloroanisole | Phenyltrifluorosilane | Pd(OAc)₂/XPhos | TBAF | 78 | [18] |

| 4-Bromoanisole | Phenyltrimethoxysilane | Pd/Fe₃O₄ | NaOH | 92 | [5] |

| Aryl Mesylates | Triethoxy(phenyl)silane | Pd(OAc)₂/XPhos | TBAF | 40-97 | [19] |

| 3-Methoxy-phenylbromide | Phenyl triethoxysilane | 10% Pd/C | TBAF | 90 | [19] |

Signaling Pathway: Catalytic Cycle of the Hiyama Coupling

References

- 1. 氯(二甲基)十八烷基硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. Overview and Production Process of Silane Coupling Agent [silicone-surfactant.com]

- 4. Trichlorosilane (TCS) Plant - Synopsis Chemitech [synopsischemitech.com]

- 5. researchgate.net [researchgate.net]

- 6. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. researchgate.net [researchgate.net]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 16. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hiyama Coupling [organic-chemistry.org]

- 18. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Introduction: The Power of Surface Modification

An In-depth Technical Guide to the Silanization of Silica Surfaces

For Researchers, Scientists, and Drug Development Professionals